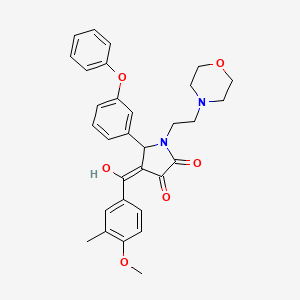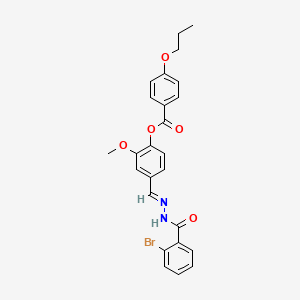![molecular formula C26H41N3O2 B12023215 N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023215.png)
N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]tetradecanamid ist eine chemische Verbindung mit einer komplexen Struktur, die eine Hydrazone-Bindung und eine lange aliphatische Kette umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]tetradecanamid beinhaltet typischerweise die Kondensation eines Hydrazinderivats mit einem Aldehyd oder Keton. Die Reaktionsbedingungen umfassen oft die Verwendung eines Lösungsmittels wie Ethanol oder Methanol, und die Reaktion wird in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Bildung der Hydrazone-Bindung zu erleichtern.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen. Dieser Ansatz ermöglicht eine bessere Kontrolle über die Reaktionsbedingungen und kann zu höheren Ausbeuten und Reinheiten des Endprodukts führen. Der Einsatz von automatisierten Systemen und Reaktoren kann ebenfalls die Effizienz des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]tetradecanamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrazinderivaten oder anderen reduzierten Formen führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschter Transformation stark variieren, aber sie beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionsergebnisse zu optimieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Oxiden oder Ketonen führen, Reduktion kann Hydrazinderivate erzeugen und Substitutionsreaktionen können zu einer Vielzahl von substituierten Produkten führen.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]tetradecanamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschungen werden fortgesetzt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]tetradecanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydrazone-Bindung ermöglicht die Bildung stabiler Komplexe mit Metallionen, die verschiedene biochemische Prozesse beeinflussen können. Darüber hinaus kann seine lange aliphatische Kette mit Lipidmembranen interagieren und die Membranfluidität und -funktion beeinflussen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]dodecanamid
- 3-Methyl-N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]benzamid
- Methyl 8-[(2E)-2-[(Z)-2-Brom-3-phenylprop-2-enyliden]hydrazinyl]-8-oxooctanoat
Einzigartigkeit
N-[2-[(2E)-2-[(Z)-2-Methyl-3-phenylprop-2-enyliden]hydrazinyl]-2-oxoethyl]tetradecanamid ist aufgrund seiner spezifischen Hydrazone-Bindung und seiner langen aliphatischen Kette einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden und mit Lipidmembranen zu interagieren, unterscheidet sie von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C26H41N3O2 |
|---|---|
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C26H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-25(30)27-22-26(31)29-28-21-23(2)20-24-17-14-13-15-18-24/h13-15,17-18,20-21H,3-12,16,19,22H2,1-2H3,(H,27,30)(H,29,31)/b23-20-,28-21+ |
InChI-Schlüssel |
LKZHNKVWJDUSCL-OPBFXPICSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C(=C\C1=CC=CC=C1)/C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12023142.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023145.png)

![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12023154.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B12023161.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12023168.png)

![4-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12023187.png)
![4-({6-[(5E)-5-(3-{6-[(4-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023199.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023206.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12023212.png)

